molecular formula C10H12N4 B13075988 1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine

1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13075988
M. Wt: 188.23 g/mol
InChI Key: PZSFYEHRLVJGJV-UHFFFAOYSA-N
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Description

1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, cobalt(II)-carboxylate complexes.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyrazole and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential bioactivity make it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-[(6-methylpyridin-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-8-3-2-4-9(12-8)7-14-6-5-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

PZSFYEHRLVJGJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2C=CC(=N2)N

Origin of Product

United States

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